

Spectroscopic Profile of 2-(Dimethylamino)acetohydrazide: A Technical Guide

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Compound of Interest

Compound Name: **2-(Dimethylamino)acetohydrazide**

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **2-(dimethylamino)acetohydrazide**, a molecule of interest in pharmaceutical and chemical research. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound. The methodologies detailed herein are designed to ensure analytical rigor and data reproducibility.

Introduction

2-(Dimethylamino)acetohydrazide is a carbohydrazide compound featuring a dimethylamino functional group.^[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including those with biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide presents a detailed analysis of the expected spectroscopic data for **2-(dimethylamino)acetohydrazide** and outlines the experimental protocols for their acquisition.

Molecular Structure and Key Features

The structural formula of **2-(dimethylamino)acetohydrazide** is C₄H₁₁N₃O.^[1] Key structural features that will be interrogated by spectroscopic methods include the dimethylamino group, the methylene bridge, the amide carbonyl group, and the hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[2] For **2-(dimethylamino)acetohydrazide**, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(dimethylamino)acetohydrazide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as labile protons (N-H) may exchange with deuterium in D₂O.^[2]
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent, for accurate chemical shift referencing.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)

The ^1H NMR spectrum of **2-(dimethylamino)acetohydrazide** is expected to exhibit three distinct signals:

- $-\text{N}(\text{CH}_3)_2$ (Dimethylamino group): A singlet integrating to six protons. The chemical shift is anticipated in the range of δ 2.2-2.8 ppm.
- $-\text{CH}_2-$ (Methylene group): A singlet integrating to two protons, expected to appear between δ 3.0-3.5 ppm. Its proximity to the electron-withdrawing carbonyl group will cause a downfield shift.
- $-\text{NHNH}_2$ (Hydrazide group): The protons on the nitrogen atoms are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets. In a non-exchanging solvent like DMSO-d_6 , one might observe separate signals for the $-\text{NH}$ and $-\text{NH}_2$ protons.

^{13}C NMR Spectral Analysis (Predicted)

The proton-decoupled ^{13}C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon environments in the molecule:

- $-\text{N}(\text{CH}_3)_2$ (Dimethylamino group): A signal for the two equivalent methyl carbons, expected in the region of δ 40-50 ppm.
- $-\text{CH}_2-$ (Methylene group): The methylene carbon signal is anticipated between δ 55-65 ppm.
- C=O (Carbonyl group): The carbonyl carbon of the amide is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **2-(dimethylamino)acetohydrazide** will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The following are the key absorption bands expected in the IR spectrum of **2-(dimethylamino)acetohydrazide**:

Wavenumber (cm^{-1})	Vibration	Functional Group
3350-3150	N-H stretching (asymmetric and symmetric)	Hydrazide (- HNHNH_2)
2950-2800	C-H stretching	Methyl and Methylene
1680-1630	C=O stretching (Amide I)	Carbonyl
1650-1550	N-H bending	Hydrazide (- HNHNH_2)
1250-1020	C-N stretching	Dimethylamino & Amide

The N-H stretching bands of the hydrazide group are often broad due to hydrogen bonding.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
- Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and non-volatile molecules. The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

Data Acquisition:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone are optimized to achieve good ionization and fragmentation.

Mass Spectral Analysis (Predicted)

- Molecular Ion (M^+): The molecular weight of **2-(dimethylamino)acetohydrazide** is 117.15 g/mol .^[1] In EI-MS, a molecular ion peak at m/z 117 would be expected. In ESI-MS, the protonated molecule $[M+H]^+$ at m/z 118 would likely be observed in positive ion mode.^[5]
- Key Fragmentation Patterns (EI): The fragmentation of the molecular ion can provide structural information. Some plausible fragment ions include:
 - m/z 58: A prominent peak resulting from the alpha-cleavage of the C-C bond adjacent to the dimethylamino group, forming the stable $[CH_2=N(CH_3)_2]^+$ ion.
 - m/z 42, 44: These smaller fragments could arise from further fragmentation.^[1]

Summary of Spectroscopic Data

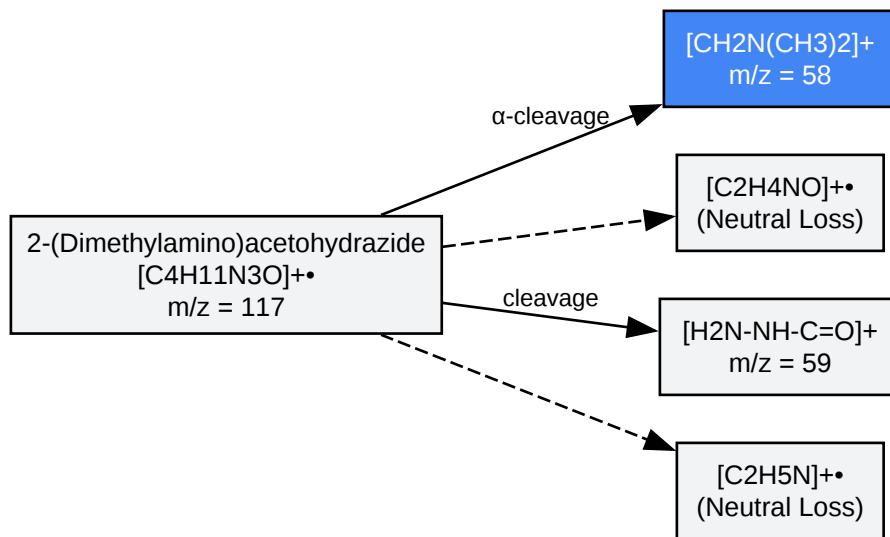
Technique	Feature	Predicted Observation
^1H NMR	Chemical Shifts (δ , ppm)	~2.2-2.8 (s, 6H), ~3.0-3.5 (s, 2H), variable (br s, 3H)
^{13}C NMR	Chemical Shifts (δ , ppm)	~40-50, ~55-65, ~170-180
IR	Key Absorptions (cm^{-1})	3350-3150 (N-H), 2950-2800 (C-H), 1680-1630 (C=O)
MS (EI)	m/z (relative intensity)	117 (M^+), 58 (base peak), 44, 42
MS (ESI)	m/z	118 ($[\text{M}+\text{H}]^+$)

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Ball-and-stick model of **2-(dimethylamino)acetohydrazide**.

Mass Spectrometry Fragmentation Workflow



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Caption: Proposed EI mass spectrometry fragmentation of **2-(dimethylamino)acetohydrazide**.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a robust framework for the characterization of **2-(dimethylamino)acetohydrazide**. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed fingerprint of the molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of **2-(dimethylamino)acetohydrazide**.

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